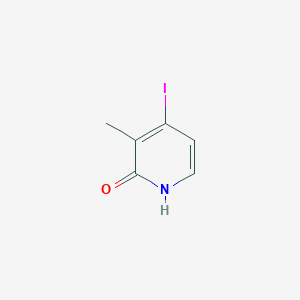

4-iodo-3-methylpyridin-2(1H)-one

Vue d'ensemble

Description

“4-iodo-3-methylpyridin-2-amine” is a chemical compound with the molecular formula C6H7IN2 . It has a molecular weight of 234.04 .

Molecular Structure Analysis

The molecular structure of “4-iodo-3-methylpyridin-2-amine” consists of 6 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 nitrogen atoms .Applications De Recherche Scientifique

Photoluminescence and Semiconductor Applications

Research on hybrid iodobismuthates containing linear anionic chains has demonstrated the potential of these compounds for use in photoluminescence and as semiconductors. A study by Kotov et al. (2018) on hybrid iodobismuthates showed that these compounds exhibit photoluminescence in the spectral range between 600 and 750 nm and are semiconductors with band gaps of 1.73–2.10 eV. These properties suggest that similar compounds like 4-iodo-3-methylpyridin-2(1H)-one could be explored for use in optoelectronic devices and materials science research (Kotov et al., 2018).

Metal-Organic Frameworks (MOFs) and Adsorption

A supramolecular metal-organic framework (MOF) derived from bismuth iodide and a 4,4′-bipyridinium derivative was synthesized by Du et al. (2015). This MOF demonstrated efficient adsorption of dyes, highlighting its potential application in environmental remediation and pollution control. Given the structural relevance, 4-iodo-3-methylpyridin-2(1H)-one could be investigated for its ability to form similar MOFs with unique adsorption properties for environmental applications (Du et al., 2015).

Halogen Bonding and Molecular Docking

A study by He et al. (2020) on a compound featuring iodine halogen bonding provides insight into the structural analysis and molecular interactions that can be crucial for the development of pharmaceuticals and biologically active compounds. This research underscores the importance of halogen atoms, like iodine in 4-iodo-3-methylpyridin-2(1H)-one, in forming halogen bonds that could be exploited in drug design and molecular docking studies (He et al., 2020).

Propriétés

IUPAC Name |

4-iodo-3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEJTRMIBAFCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CNC1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-3-methylpyridin-2(1H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2752378.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate](/img/structure/B2752379.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2752380.png)

![6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2752384.png)

![1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea](/img/structure/B2752387.png)

![Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2752390.png)

![(3-Fluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2752393.png)